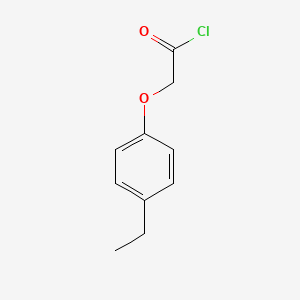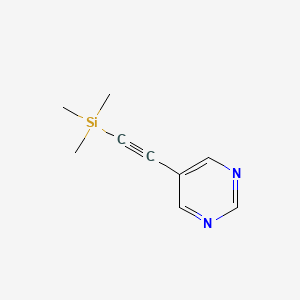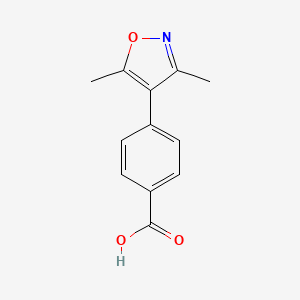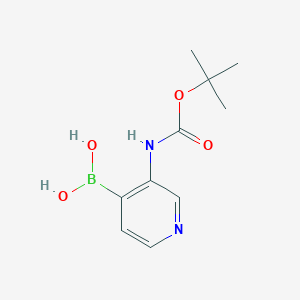
6-羟基-3,4-二氢异喹啉-1(2H)-酮
概述
描述
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H9NO2. It is also known by its IUPAC name: 6-hydroxy-3,4-dihydro-1(2H)-isoquinolinone. This compound belongs to the class of isoquinolinones and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves various methods, including chemical reactions and organic transformations. Researchers have explored different synthetic routes to obtain this compound, which may include cyclization reactions, reduction processes, or modifications of existing isoquinoline derivatives. Further studies are needed to optimize and refine the synthesis protocols .
Molecular Structure Analysis
The molecular structure of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one consists of a dihydroisoquinoline core with a hydroxyl group attached at the 6-position. The presence of the hydroxyl group imparts unique reactivity and potential biological activity. Researchers have investigated the stereochemistry and conformational aspects of this compound to understand its behavior in various environments .
Chemical Reactions Analysis
6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Researchers have explored its reactivity with different reagents and catalysts to synthesize derivatives or modify its functional groups. Investigating its behavior under different reaction conditions is crucial for understanding its potential applications .
Physical And Chemical Properties Analysis
科学研究应用
合成方法
- 开发了一种新的2-苄基-5-羟基-3,4-二氢异喹啉-1(2H)-酮合成方法,该方法温和高效,产率更高(陈战国, 2008)。
- 以1,2,3,4-四氢异喹啉-1-腈为原料,创建了层状菌素U和层状菌素G三甲醚的新合成路线,为制备具有酸敏感保护基的衍生物引入了一条新途径(J. Liermann & T. Opatz, 2008)。
- 开发了一种无金属的羟基烷基化引发的N-烯丙基苯甲酰胺自由基环化反应,能够产生4-取代的3,4-二氢异喹啉-1(2H)-酮衍生物(周伟等,2015)。
- 报道了一种构建3,4-二氢异喹啉酮骨架的新方法,该骨架对于异喹啉生物碱至关重要,展示了该领域的一种创新方法(Berk Mujde等,2011)。
潜在治疗应用
- 合成的二氢异喹啉的异羟肟酸衍生物对人肝癌细胞系Hep3B表现出细胞毒活性,表明具有潜在的治疗应用(Hassen Ben Salah等,2014)。
- 合成了一种新型的2-取代-3,4-二氢-1(2H)-异喹啉酮,并表现出血管扩张活性,表明在心血管治疗中可能发挥作用(张三奇,2010)。
- 发现2-芳基-8-羟基(或甲氧基)-异喹啉-1(2H)-酮作为新型EGFR抑制剂,为癌症治疗提供了一种新的支架,特别是在靶向EGFR酪氨酸激酶,这是某些癌症治疗中的关键成分(Kang Bo-Rui等,2013)。
药理学研究
- 探索了二氢异喹啉某些衍生物的镇痛和抗炎特性,表明在疼痛管理和炎症控制中具有潜在用途(V. V. Khalturina等,2010)。
- 从马齿苋中获得的酰胺生物碱,包括二氢异喹啉衍生物,显示出显着的抗胆碱酯酶活性,表明在治疗阿尔茨海默病等疾病中具有潜在应用(徐文等,2020)。
化学分析和新型化合物
- 从黑种草中分离出新的生物碱,包括一种罕见的异喹啉酮生物碱,突出了天然来源的多样化学成分及其在新型药物发现中的潜力(郭文华等,2017)。
安全和危害
属性
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQFYSVGOMKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579307 | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22245-98-3 | |
| Record name | 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)


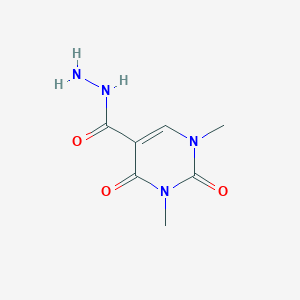
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

